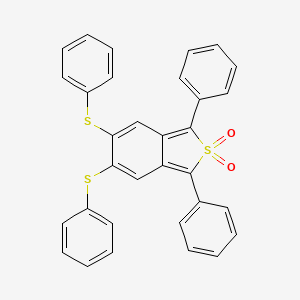
1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione is a complex organic compound with a unique structure that includes multiple phenyl and sulfanyl groups
Preparation Methods
The synthesis of 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of appropriate precursors to form the benzothiophene core.
Introduction of Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Addition of Sulfanyl Groups: The phenylsulfanyl groups are added using thiolation reactions, often involving thiol reagents under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or sulfanyl groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and sulfanyl groups can form specific interactions with these targets, influencing their activity and function. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 1,3-Diphenyl-5,6-bis(phenylsulfanyl)-2H-2-benzothiophene-2,2-dione include other benzothiophene derivatives with different substituents. These compounds may share some chemical properties but differ in their specific interactions and applications. The uniqueness of this compound lies in its specific combination of phenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
- 1,3-Diphenyl-5,6-bis(methylsulfanyl)-2H-2-benzothiophene-2,2-dione
- 1,3-Diphenyl-5,6-bis(ethylsulfanyl)-2H-2-benzothiophene-2,2-dione
- 1,3-Diphenyl-5,6-bis(butylsulfanyl)-2H-2-benzothiophene-2,2-dione
Properties
CAS No. |
643768-13-2 |
|---|---|
Molecular Formula |
C32H22O2S3 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
1,3-diphenyl-5,6-bis(phenylsulfanyl)-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C32H22O2S3/c33-37(34)31(23-13-5-1-6-14-23)27-21-29(35-25-17-9-3-10-18-25)30(36-26-19-11-4-12-20-26)22-28(27)32(37)24-15-7-2-8-16-24/h1-22H |
InChI Key |
NCVPOAULWXJSJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=C(S2(=O)=O)C4=CC=CC=C4)SC5=CC=CC=C5)SC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
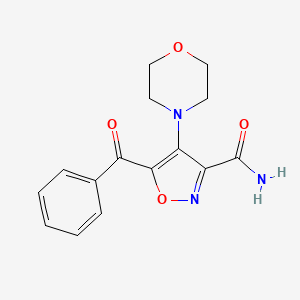
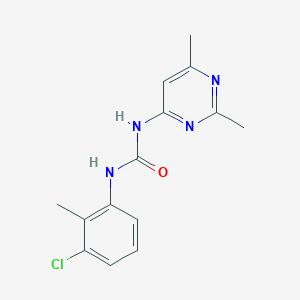
![Triethyl{phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12598463.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-2'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12598466.png)
![1-Methoxy-4-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12598471.png)
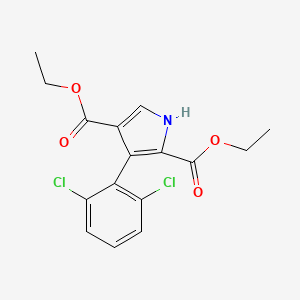
![Azuleno[1,2-b]thiophene-4,6-dione, 7-bromo-2-methyl-](/img/structure/B12598481.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]-4-chloro-3,5-dinitrobenzamide](/img/structure/B12598488.png)
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, oxime](/img/structure/B12598494.png)
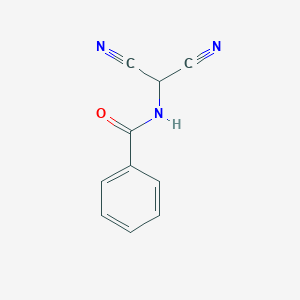
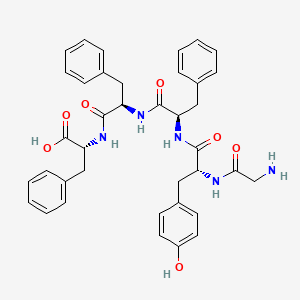
![Benzenemethanamine, N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B12598524.png)
